REACTION_SMILES
|
[CH3:9][OH:10].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([NH2:8])[cH:7]1>>[c:2]1([O:10][CH3:9])[n:3][cH:4][cH:5][c:6]([NH2:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccnc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)ccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |